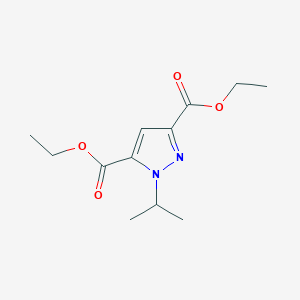

diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate

Description

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative featuring an isopropyl group at the 1-position and diethyl ester moieties at the 3- and 5-positions. Pyrazole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

diethyl 1-propan-2-ylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7-10(12(16)18-6-2)14(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

BVXOGMFLZRZCBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, yielding diacid derivatives. This reaction is catalyzed by aqueous sodium hydroxide at elevated temperatures, breaking the ethyl ester bonds to form carboxylic acids.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Base-catalyzed hydrolysis | Aqueous NaOH, heat | Diacid derivatives |

Ester Functional Group Reactions

The ethyl ester groups participate in standard ester transformations:

-

Alkylation : Potential substitution reactions with alkylating agents (e.g., alkyl halides).

-

Amidation : Conversion to amides via nucleophilic substitution.

Molecular Interactions

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate forms stable supramolecular complexes with neurotransmitters like (+)-amphetamine and dopamine. Crystallographic studies reveal a double helical structure in these complexes, highlighting the compound’s amphiphilic nature and hydrogen-bonding capacity .

Biological Activity and Mechanism

Pyrazole derivatives like this compound exhibit anti-inflammatory and analgesic properties, likely through cyclooxygenase enzyme inhibition or modulation of metabolic pathways. The fluorinated analogs (e.g., diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate) show enhanced lipophilicity, improving membrane permeability and intracellular target engagement.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate exhibits a range of biological activities that make it a subject of interest in drug development. Research indicates that pyrazole derivatives can possess various pharmacological properties, including:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases .

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Studies have demonstrated that this compound can inhibit DHODH, an enzyme involved in pyrimidine biosynthesis, which is a target for anti-cancer and immunosuppressive drugs .

Case Study: Antioxidant Properties

A study evaluated the antioxidant activity of several pyrazole derivatives, including this compound. The results indicated that the compound effectively scavenged free radicals and enhanced the activity of antioxidant enzymes such as glutathione peroxidase (GPx) .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agricultural chemistry. Its ability to interact with biological targets suggests it could be utilized as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research has shown that certain pyrazole derivatives can act as effective fungicides and insecticides. The structural properties of this compound allow for modifications that enhance its efficacy against specific pests while minimizing environmental impact.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : These reactions allow for the formation of the pyrazole ring structure.

- Esterification : This process is crucial for creating the ester functionalities that influence solubility and reactivity.

Mechanism of Action

The mechanism of action of diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Diethyl 4-Phenethyl-1H-Pyrazole-3,5-Dicarboxylate (): This analog has a phenethyl group at the 4-position. It exhibits a melting point of 110–113°C, attributed to weak intermolecular forces (e.g., van der Waals interactions).

- Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate (): The cyanobenzyl substituent introduces π-π stacking and weak C–H···O interactions, stabilizing the crystal lattice. In contrast, the isopropyl group in the target compound is less polar, likely favoring C–H···O hydrogen bonds over aromatic interactions, as seen in related esters .

Structural and Crystallographic Differences

Dimethyl 1-(3-Chloro-4-Methyl)-1H-Pyrazole-3,4-Dicarboxylate ():

Chloro and methyl substituents at the 3- and 4-positions lead to C–H···O hydrogen bonds forming chains. The target compound’s isopropyl group, being bulkier, may disrupt such chains, favoring dimeric or sheet-like structures instead .- Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate (): The amino group at the 4-position introduces hydrogen-bonding capability, resulting in a monoclinic crystal structure. The target compound lacks such polar groups, suggesting less directional intermolecular forces and possibly a different crystal system .

Key Data Table: Structural and Physical Comparisons

Biological Activity

Diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O4 and a molecular weight of 240.27 g/mol. Its structure features a five-membered pyrazole ring with two carboxylate groups, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial effects. Studies have shown that similar compounds demonstrate significant activity against bacterial strains such as E. coli and Bacillus subtilis .

- Antifungal Properties : The compound has potential antifungal activity, making it a candidate for agricultural applications .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. Research has indicated that this compound may inhibit inflammatory pathways similar to other known anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Condensation Reactions : Combining appropriate hydrazines with α,β-unsaturated carbonyl compounds.

- Carboxylation Reactions : Introducing carboxyl groups through nucleophilic substitution methods.

These methods allow for the targeted synthesis of the compound with desired purity and yield .

Applications

This compound finds applications across various fields:

- Pharmaceutical Development : It is utilized in the development of new drugs targeting inflammation and pain management .

- Agricultural Chemistry : The compound serves as an intermediate in synthesizing fungicides and herbicides, enhancing crop protection .

Comparative Analysis

To better understand the uniqueness of this compound among other pyrazole derivatives, a comparative analysis is provided in the table below:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 4077-76-3 | 0.90 | Lacks ethyl groups; potentially different solubility |

| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 25016-17-5 | 0.85 | Contains a methyl group; may exhibit different activity |

| 1H-Pyrazole-3,5-dicarboxylic acid | 3112-31-0 | 0.89 | Acid form; lacks ester functionality affecting reactivity |

| Ethyl 5-methylpyrazole-3-carboxylate | 4027-57-0 | 0.82 | Variation in side chain; might affect biological interactions |

Case Studies

Several studies have explored the biological activities of pyrazoles similar to this compound:

- Anticancer Activity : Research on pyrazole derivatives indicated promising results in inhibiting breast cancer cell lines (MCF7 and MDA-MB231), showcasing their potential as anticancer agents when combined with established chemotherapy drugs like doxorubicin .

- Antimicrobial Efficacy : A study demonstrated that synthesized pyrazoles exhibited significant antimicrobial activity against various pathogens, supporting their use in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing diethyl 1-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates with ethyl diazoacetate. Key conditions include using triethylamine as a base in acetonitrile or DMF at reflux temperatures. Reaction optimization involves adjusting stoichiometry, solvent polarity, and catalyst selection to minimize byproducts (e.g., phenylacetylene in some cases) .

- Key Data : Yields range from 35% to 65%, depending on substituents and reaction parameters. NMR (e.g., H, C) and LC/MS are critical for monitoring reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- XRD : Determines monoclinic crystal structures, lattice parameters, and unit cell volume. For example, lattice angles (β = 90–110°) and space group assignments (e.g., P2₁/c) are critical .

- FTIR : Identifies ester carbonyl stretches (~1700 cm) and pyrazole ring vibrations (~1500 cm) .

- NMR : H NMR reveals ethyl ester protons (δ 1.32–1.42 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). C NMR confirms dicarboxylate carbons (δ ~160 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate electronic properties and intermolecular interactions?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H⋯O interactions contributing >20% to crystal packing). Molecular docking studies assess potential binding affinities with biological targets .

- Case Study : Hirshfeld analysis of analogous pyrazole dicarboxylates shows O⋯H (30–40%) and H⋯H (25–30%) interactions dominate .

Q. What role do hydrogen-bonding networks play in supramolecular assembly, and how can they be engineered for co-crystallization?

- Findings : Intramolecular C–H⋯O bonds stabilize molecular conformation, while intermolecular N–H⋯O and O–H⋯O interactions form 3D frameworks. For example, hydrates (e.g., 0.33-hydrate) exhibit water-mediated hydrogen bonds that influence crystal symmetry .

- Design Strategy : Introducing polar substituents (e.g., –CN, –OH) enhances hydrogen-bond donor/acceptor capacity, enabling co-crystallization with neurotransmitters like dopamine .

Q. How does the sodium salt form of diethyl pyrazole-3,5-dicarboxylate interact with neurotransmitters such as dopamine?

- Mechanism : The sodium salt acts as an amphiphilic receptor, leveraging carboxylate groups for ionic interactions with protonated amines in dopamine. Crystallographic studies reveal π-stacking between the pyrazole ring and aromatic moieties of amphetamines .

- Applications : This interaction is exploitable in designing sensors or drug delivery systems targeting monoamine transporters .

Q. What are the structural consequences of substituting the isopropyl group with other alkyl/aryl moieties?

- Impact : Bulkier substituents (e.g., benzyl, cyanobenzyl) increase steric hindrance, altering dihedral angles between the pyrazole and substituent (e.g., 67.74° for cyanobenzyl derivatives). This affects solubility and crystallinity .

- Case Study : Replacing isopropyl with 3-cyanobenzyl reduces symmetry, leading to disordered crystal structures and varied unit cell volumes .

Critical Analysis of Contradictions

- Synthetic Yields : reports 35% yield for phenethyl derivatives, while achieves 65% for phenylbutadienyl analogs. This discrepancy highlights the sensitivity of electrocyclization reactions to substituent electronics .

- Crystallographic Disorder : Some derivatives (e.g., cyanobenzyl-substituted) exhibit positional disorder in crystal structures, complicating refinement (R factor up to 0.086) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.